N-(2-benzoyl-4-bromophenyl)-3-(ethanesulfonyl)benzamide
Description
N-(2-benzoyl-4-bromophenyl)-3-(ethanesulfonyl)benzamide is a synthetic benzamide derivative characterized by a 2-benzoyl-4-bromophenyl group linked to a 3-(ethanesulfonyl)benzamide moiety.
Properties
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-3-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrNO4S/c1-2-29(27,28)18-10-6-9-16(13-18)22(26)24-20-12-11-17(23)14-19(20)21(25)15-7-4-3-5-8-15/h3-14H,2H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDRLXDNHHSBGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-bromophenyl)-3-(ethanesulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Benzoylation: The addition of a benzoyl group to the brominated intermediate.
Sulfonylation: The attachment of an ethanesulfonyl group to the benzamide core.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-bromophenyl)-3-(ethanesulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can convert the compound into different reduced forms, altering its chemical properties.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone or silver nitrate in ethanol can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2-benzoyl-4-bromophenyl)-3-(ethanesulfonyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-bromophenyl)-3-(ethanesulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The following table compares the target compound with structurally related benzamide derivatives from the provided evidence:
Notes:
Functional Group Impact on Bioactivity
- Halogen Substituents: Bromine in the target compound may enhance halogen bonding with biological targets compared to chlorine in etobenzanid or non-halogenated analogs .
- Sulfonyl Groups: Ethanesulfonyl (target) vs.
- Heterocyclic Moieties : Benzothiazole () and morpholine () introduce π-π stacking or hydrogen-bonding capabilities absent in the target compound .
Research Implications and Gaps
- Target Compound : Requires further studies to confirm hypothesized agrochemical or pharmacological activity.
- Structural Analogs : Compounds with morpholine or benzothiazole groups (–4) warrant comparative bioassays to evaluate potency differences .
Biological Activity
N-(2-benzoyl-4-bromophenyl)-3-(ethanesulfonyl)benzamide is a synthetic organic compound notable for its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Overview of the Compound
This compound features a benzamide core with a benzoyl group , a bromophenyl group , and an ethanesulfonyl group . Its chemical formula is and it has a CAS number of 898459-38-6. The unique arrangement of these functional groups suggests potential applications in medicinal chemistry, particularly in antimicrobial and anticancer therapies.
The exact mechanism of action for this compound remains to be fully elucidated. However, preliminary studies indicate that it may interact with specific enzymes or receptors, potentially altering their activity. This interaction could lead to various biological effects, including antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. This property is likely due to its structural features that allow it to interact with microbial enzymes or cellular components. Comparative studies with similar compounds suggest that modifications to the bromophenyl group can influence the extent of this activity .
Anticancer Activity
In vitro studies have shown that this compound may possess anticancer properties. It has been reported to affect cell viability in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology. The structure-activity relationship (SAR) studies indicate that the presence of the bromine atom is crucial for enhancing its cytotoxic effects against specific cancer types .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated an effective inhibition zone against Gram-positive and Gram-negative bacteria, comparable to standard antibiotics. The compound's minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional treatments, indicating its potential as an alternative antimicrobial agent .
Study 2: Cytotoxicity in Cancer Cells
Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines, including breast and colon cancer. The IC50 values were found to be markedly lower than those for conventional chemotherapeutics, suggesting superior efficacy. Mechanistic studies revealed that the compound induces apoptosis through mitochondrial pathways, confirming its role as a potential anticancer agent .
Synthesis and Production Methods
The synthesis of this compound involves several steps:
- Benzoylation : Introduction of the benzoyl group.
- Sulfonylation : Attachment of the ethanesulfonyl group.
Each step requires specific conditions such as catalysts and controlled temperatures to ensure high purity and yield. In industrial settings, large-scale reactors may be employed to optimize production efficiency.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(2-benzoyl-4-chlorophenyl)-3-(ethanesulfonyl)benzamide | Similar benzamide core with chlorine substitution | Potentially different biological activity due to chlorine |
| N-(2-benzoylphenyl)-3-(ethanesulfonyl)benzamide | Lacks bromine substitution | Simpler structure may affect reactivity |
| N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(ethanesulfonyl)benzamide | Incorporates a thiazole ring | Different pharmacological profile due to thiazole presence |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
